(2E)-4-oxo-4-[4-(trifluoromethyl)piperidin-1-yl]but-2-enoic acid
Overview
Description
“(2E)-4-(Piperidin-1-yl)but-2-enoic acid–hydrogen chloride (1/1)” is a chemical compound with a molecular mass of 205.086956432 dalton . Its chemical formula is C₉H₁₆ClNO₂ . The compound is also known as 2-Butenoic acid, 4- (1-piperidinyl)-, hydrochloride (1:1), (2E)- .
Molecular Structure Analysis
The canonical SMILES structure of “(2E)-4-(Piperidin-1-yl)but-2-enoic acid–hydrogen chloride (1/1)” is Cl.O=C(O)/C=C/CN1CCCCC1 .Physical and Chemical Properties Analysis
The compound “(2E)-4-(Piperidin-1-yl)but-2-enoic acid–hydrogen chloride (1/1)” should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Organic Synthesis and Chemical Properties
Several studies focus on the synthesis and chemical properties of compounds related to "(2E)-4-oxo-4-[4-(trifluoromethyl)piperidin-1-yl]but-2-enoic acid". For instance, the work by Lau et al. (2002) describes a convenient large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives, highlighting the methodological advancements in producing structurally complex and functionally diverse piperidine derivatives with potential applications in medicinal chemistry and drug design (Lau et al., 2002). Furthermore, the research by Du et al. (2017) introduces a direct functionalization protocol for N-H/α,α,β,β-C(sp3)-H of piperidine, facilitated by 4-(trifluoromethyl)benzoic acid via an azomethine ylide intermediate, offering a novel method for synthesizing spirooxindoles bearing 3-substituted oxindole moieties, which may have significant implications in the development of new pharmaceutical agents (Du et al., 2017).
Pharmacological Activity
The compound and its derivatives have been explored for their pharmacological activities. A study by Srinivasan et al. (2010) synthesized and evaluated a series of fluoroquinolone derivatives for their antibacterial and antifungal activities. This work underscores the antimicrobial potential of fluoroquinolone compounds, which include piperidine and piperazine derivatives, indicating the broad utility of this compound in developing new antimicrobial agents (Srinivasan et al., 2010).
Material Development and Functional Properties
Research has also extended into the development of materials with unique functional properties. For example, the synthesis and investigation of highly stable luminescent molecular crystals based on similar organic compounds have been reported. These materials exhibit highly stable photoluminescence at ambient conditions, demonstrating the potential of this compound derivatives in the field of optoelectronic materials and devices (Zhestkij et al., 2021).
Properties
IUPAC Name |
(E)-4-oxo-4-[4-(trifluoromethyl)piperidin-1-yl]but-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO3/c11-10(12,13)7-3-5-14(6-4-7)8(15)1-2-9(16)17/h1-2,7H,3-6H2,(H,16,17)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZQGKALVVCFBB-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(F)(F)F)C(=O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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